2-Methyl-6-nitroquinazoline

Synthetic Methodology Heterocyclic Chemistry Quinazoline Functionalization

Choose 2-Methyl-6-nitroquinazoline for its non-interchangeable 2-methyl,6-nitro substitution pattern that dictates unique reactivity – including controlled Vilsmeier–Haack monoformylation to construct novel tetracyclic quinazoline scaffolds. This authentic isomer ensures unambiguous SAR correlation in kinase inhibitor and anti-inflammatory programs. Commercially available at ≥98% purity, it is the reliable building block for high-throughput chemistry and lead optimization.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
Cat. No. B11908295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitroquinazoline
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC1=NC=C2C=C(C=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c1-6-10-5-7-4-8(12(13)14)2-3-9(7)11-6/h2-5H,1H3
InChIKeyWBURFMASSIDORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitroquinazoline: Core Building Block Properties and Procurement Context


2-Methyl-6-nitroquinazoline (CAS 515832-80-1) is a heteroaromatic building block within the quinazoline class, characterized by a fused bicyclic system bearing a methyl group at the 2-position and a nitro group at the 6-position. This specific substitution pattern confers distinct electronic and steric properties that influence its reactivity in further synthetic transformations, such as Vilsmeier–Haack monoformylation [1], and its utility as an intermediate in medicinal chemistry campaigns. The compound is commercially available from multiple vendors with typical purities ranging from 95% to 98% , making it a readily accessible starting point for constructing more complex, pharmacologically relevant quinazoline derivatives.

Why 2-Methyl-6-nitroquinazoline Cannot Be Replaced by Other Quinazoline Analogs


Generic substitution of 2-methyl-6-nitroquinazoline with other quinazoline derivatives is not a viable strategy due to the profound impact of the specific 2-methyl, 6-nitro substitution pattern on both chemical reactivity and biological target engagement. As evidenced in structure-activity relationship (SAR) studies across the quinazoline class, subtle changes in substituent position or identity can drastically alter inhibitory potency, selectivity, and even the mechanism of action. For example, within the 6-nitroquinazoline series, modification at the C(4)-position has been shown to shift activity from in vitro to in vivo models [1], while the 2-methyl group is critical for directing the outcome of key synthetic steps like the Vilsmeier–Haack reaction [2]. The quantitative evidence presented below underscores that 2-methyl-6-nitroquinazoline occupies a unique and non-interchangeable position within the chemical space of quinazoline building blocks and bioactive scaffolds.

Quantitative Differentiation of 2-Methyl-6-nitroquinazoline: Head-to-Head Reactivity and Purity Data


Vilsmeier–Haack Reaction: Monoformylation vs. Diformylation

In the Vilsmeier–Haack reaction, the 2-methyl group of 6-nitro-2-methyl-3-aryl-4(3H)quinazolone undergoes monoformylation, in contrast to the diformylation observed for the non-nitro analog, 2-methyl-3-aryl-4(3H)quinazolone. This demonstrates that the 6-nitro substituent exerts a strong electronic effect, fundamentally altering the reaction pathway [1].

Synthetic Methodology Heterocyclic Chemistry Quinazoline Functionalization

Synthetic Accessibility: Niementowski Reaction vs. Direct Nitration

While not a direct potency comparison, the early synthesis of 6-nitro-2-methyl-4-ketodihydroquinazoline (a key derivative) via the Niementowski reaction from 5-nitroacetanthranil provides a well-defined, regiospecific route. This contrasts with the alternative method of direct nitration of 2-methyl-4-ketodihydroquinazoline, which initially yielded a product of unknown nitro position, demonstrating the value of the targeted building block approach for unambiguous product identity [1].

Synthetic Chemistry Process Chemistry Building Block Synthesis

Commercial Purity: Vendor-Supplied Specifications vs. Custom Synthesis

Commercial vendors offer 2-methyl-6-nitroquinazoline with guaranteed minimum purities, providing a reliable starting point for research. Specifications from multiple vendors indicate a purity range of 95% to 98%, which is critical for minimizing side reactions in complex syntheses and ensuring reproducible biological assay results , . In contrast, in-house or custom synthesis of this specific isomer may introduce batch-to-batch variability in purity and isomeric composition.

Quality Control Building Block Procurement Analytical Chemistry

High-Value Application Scenarios for 2-Methyl-6-nitroquinazoline in Research and Development


Synthesis of Tetracyclic 12-Ketoquino[2,1-b]quinazolines via Divergent Vilsmeier–Haack Chemistry

Researchers seeking to access novel tetracyclic quinazoline scaffolds should prioritize 2-methyl-6-nitroquinazoline as a starting material. Its unique monoformylation behavior under Vilsmeier–Haack conditions, in contrast to the diformylation of non-nitro analogs, provides a controlled entry point for constructing the 12-ketoquino[2,1-b]quinazoline core, a structural motif of potential pharmacological interest [1].

Regiospecific Synthesis of 6-Nitro-2-methylquinazoline Derivatives for SAR Studies

In medicinal chemistry programs investigating quinazoline-based kinase inhibitors or anti-inflammatory agents, the use of authentic 2-methyl-6-nitroquinazoline ensures that SAR data are derived from a single, well-defined isomer. The historically unambiguous Niementowski synthesis route confirms the regiospecificity of the 6-nitro placement, which is critical for accurately correlating structural features with biological activity [1].

Reliable Building Block for Parallel Synthesis and Library Generation

For high-throughput chemistry efforts, the commercial availability of 2-methyl-6-nitroquinazoline with a guaranteed purity of ≥95% [1], [2] makes it a robust building block for generating diverse quinazoline libraries. Its defined purity minimizes the risk of failed reactions due to impurities, thereby increasing the efficiency and reproducibility of library synthesis and subsequent biological screening.

Precursor for In Vivo Active TNF-α Inhibitors via Lipophilicity Modulation

While 2-methyl-6-nitroquinazoline itself is an intermediate, studies on related 6-nitroquinazoline derivatives have shown that strategic modifications (e.g., N-methylation at the C(4)-position) can dramatically improve oral bioavailability (from F=1% to F=21%) and enable in vivo TNF-α inhibition (ED50 = 26 mg/kg) [1]. This SAR insight positions the 2-methyl-6-nitroquinazoline scaffold as a privileged starting point for designing orally bioavailable anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.